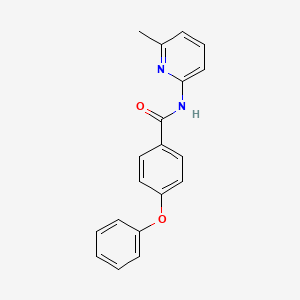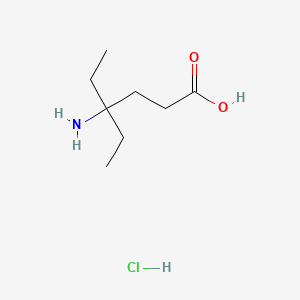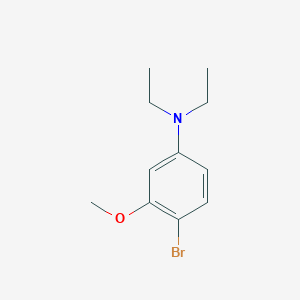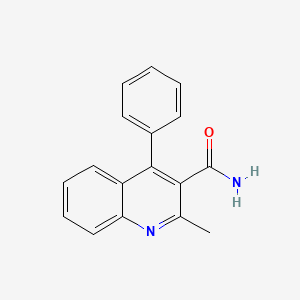
(2-Cyanoethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyanoethyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 2-cyanoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Cyanoethyl)boronic acid can be synthesized through several methods, including hydroboration and borylation reactions. One common method involves the hydroboration of 2-cyanoethyl alkenes using borane reagents, followed by oxidation to yield the boronic acid . Another approach is the direct borylation of 2-cyanoethyl halides using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: (2-Cyanoethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols using oxidizing agents.
Reduction: Formation of boranes or borohydrides under reducing conditions.
Substitution: Reactions with halides or other electrophiles to form substituted boronic acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and suitable ligands for cross-coupling reactions.
Major Products:
Oxidation: Boronic esters and alcohols.
Reduction: Boranes and borohydrides.
Substitution: Substituted boronic acids and esters.
Scientific Research Applications
(2-Cyanoethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for therapeutic purposes.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Cyanoethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as enzyme inhibition and molecular recognition . The compound’s reactivity is primarily attributed to the boronic acid group’s ability to interact with hydroxyl groups, forming stable boronate esters .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (2-Cyanoethyl)boronic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with nucleophiles or electrophiles .
Properties
Molecular Formula |
C3H6BNO2 |
|---|---|
Molecular Weight |
98.90 g/mol |
IUPAC Name |
2-cyanoethylboronic acid |
InChI |
InChI=1S/C3H6BNO2/c5-3-1-2-4(6)7/h6-7H,1-2H2 |
InChI Key |
QONHHOBKLIKTBP-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrilehydrochloride](/img/structure/B13586554.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13586559.png)
![(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)






